REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:11])=[C:4]([CH2:9][OH:10])[CH:5]=[CH:6][C:7]=1[CH3:8].FC(F)(F)[C:14]([O-])=[O:15].C(O)(C(F)(F)F)=O.[Cl-].[Li+].[Cl-].[Mg+2].[Cl-]>CO.[Pd](Cl)Cl.CCOC(C)=O.C(Cl)Cl>[Br:1][C:2]1[C:7]([CH3:8])=[CH:6][C:5]2[C:14](=[O:15])[O:10][CH2:9][C:4]=2[C:3]=1[CH3:11] |f:3.4,5.6.7|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C(C=CC1C)CO)C
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)[O-])(F)F
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
788 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
750 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
Name
|
hexanes EtOAc
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
160 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium dichloride
|
Quantity
|
165 mg
|
Type
|
catalyst
|
Smiles
|
[Pd](Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was then stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
containing a stir bar
|
Type
|
CUSTOM
|
Details
|
The flask was then placed in a cooling bath at 0° C
|
Type
|
CUSTOM
|
Details
|
The TFA was removed under reduced pressure at 30° C.
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was redissolved in dichloroethane
|
Type
|
CONCENTRATION
|
Details
|
concentrated twice (2×100 mL)
|
Type
|
WAIT
|
Details
|
The residue was then pumped under high vacuum for 45 min
|
Duration
|
45 min
|
Type
|
CUSTOM
|
Details
|
The mixture was then degassed
|
Type
|
CUSTOM
|
Details
|
purged with CO (3 times)
|
Type
|
STIRRING
|
Details
|
The flask under CO was stirred at room temp for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The color of the reaction
|
Type
|
ADDITION
|
Details
|
The reaction mixture was then poured into a 1 L Erlenmeyer flask
|
Type
|
WASH
|
Details
|
rinsed several times with DCM until all the organic material
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated to dryness
|
Type
|
DISSOLUTION
|
Details
|
re-dissolved in DCM
|
Type
|
CUSTOM
|
Details
|
absorbed into silica gel
|
Type
|
CUSTOM
|
Details
|
separated over silica column
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C2=C(C(OC2)=O)C=C1C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |